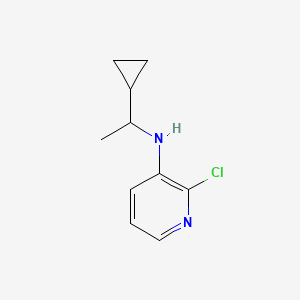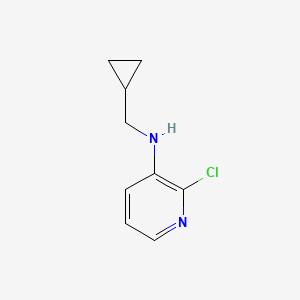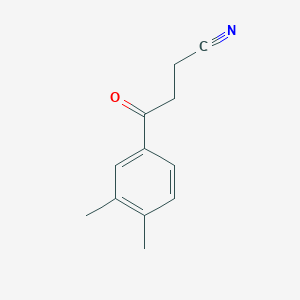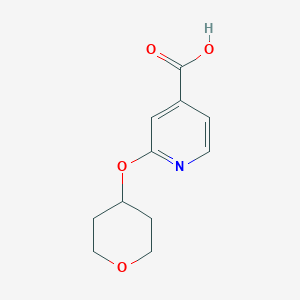![molecular formula C11H7ClN2O2 B1386516 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde CAS No. 1086378-89-3](/img/structure/B1386516.png)
4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde
Vue d'ensemble
Description
“4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde” is a synthetic compound with potential applications in the biomedical and pharmaceutical industries . It has a molecular formula of C₁₁H₇ClN₂O₂ .
Molecular Structure Analysis
The molecular structure of “4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde” consists of a total of 24 bonds. There are 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), 1 ether (aromatic), and 1 Pyrimidine .
Physical And Chemical Properties Analysis
“4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde” has a molecular weight of 234.64 g/mol . It has a topological polar surface area of 55.2 Ų . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
Applications De Recherche Scientifique
HIV-1 Reverse Transcriptase Inhibitors Synthesis
4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde is significant in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. For instance, a study demonstrated the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in this process. This intermediate facilitates the creation of compounds critical in HIV treatment (Ju Xiu-lia, 2015).
Antiparasitic Activity
Compounds derived from 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde, such as 4-[2-(1,3-Dimethyl-5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)vinyl]benzaldehyde, have shown potential in antiparasitic activity. These compounds are effective against various parasites like Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, demonstrating their potential in treating parasitic infections (N. Azas et al., 2003).
Synthesis of 2-Aminopyrimidinones and Self-Assembly
The synthesis of 2-aminopyrimidinones, which are important in various chemical applications, can be achieved using derivatives of 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde. This process often involves a multi-component reaction, leading to compounds that exhibit significant self-assembly and hydrogen bonding properties (M. Bararjanian et al., 2010).
Small Molecule Anticancer Drug Synthesis
Derivatives of 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde are key intermediates in the synthesis of small molecule anticancer drugs. These derivatives contribute to the development of new and more efficient anticancer treatments, as demonstrated in the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde (Binliang Zhang et al., 2018).
Antimicrobial Activity
Some benzaldehyde derivatives synthesized from 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde have shown promising antimicrobial activities. For example, compounds containing fluorine in the heterocyclic system demonstrated effective antibacterial and antifungal properties (T. Chundawat et al., 2014).
Oxidation Catalysts
Benzaldehyde derivatives, including those derived from 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde, can serve as catalysts in chemical reactions. For instance, sulfated Ti-SBA-15, a catalyst used in the oxidation of benzyl alcohol to benzaldehyde, shows enhanced activity and selectivity in such reactions (Rajesh Sharma et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-chloropyrimidin-4-yl)oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-13-6-5-10(14-11)16-9-3-1-8(7-15)2-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKYAXSPQPTVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264057 | |
| Record name | 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde | |
CAS RN |
1086378-89-3 | |
| Record name | 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086378-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[Isobutyl]2-nitro-5-chloroaniline](/img/structure/B1386441.png)



![Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate](/img/structure/B1386446.png)



![N-Methyl-N-[(5-nitro-2-furyl)methyl]amine](/img/structure/B1386453.png)
